1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23FN2O3S and its molecular weight is 366.45. The purity is usually 95%.
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Biological Activity
The compound 1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide , with the CAS number 954021-17-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H23FN2O2S
- Molecular Weight : 330.4 g/mol
- Structure : The compound features a piperidine ring substituted with a furan group and a methanesulfonamide moiety, which contributes to its biological activity.
Research indicates that this compound may act as an inhibitor of specific protein targets, particularly in the realm of enzyme inhibition. The presence of the methanesulfonamide group is significant for its interaction with target proteins, potentially modulating their activity through competitive inhibition.
Biological Activity Overview
- Inhibition of Protein Tyrosine Phosphatases (PTPs) :
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Antidepressant-like Effects :
- Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. This is hypothesized to be linked to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
-
Antinociceptive Properties :
- Preliminary studies indicate potential antinociceptive (pain-relieving) properties, which may be mediated through modulation of opioid receptors or other pain pathways.
1. In Vitro Studies
A series of in vitro experiments were conducted to assess the inhibitory effects of the compound on various PTPs. The results indicated that it exhibits significant inhibitory activity against PTP1B, with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent for metabolic disorders .
2. Pharmacokinetic Profile
Pharmacokinetic studies revealed favorable absorption characteristics, with moderate bioavailability observed in animal models. The compound demonstrated stability in metabolic assays, indicating potential for further development as a drug candidate .
3. Comparative Analysis with Related Compounds
A comparative study was performed against structurally related compounds to evaluate selectivity and potency. The findings indicated that while several analogs showed similar activity profiles, this particular compound exhibited enhanced selectivity towards certain PTPs over others, making it a promising candidate for further research .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3S/c19-17-5-3-16(4-6-17)14-25(22,23)20-12-15-7-9-21(10-8-15)13-18-2-1-11-24-18/h1-6,11,15,20H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJJKEDZSXTYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.